1-(3,4-Dibromophenyl)ethanone
Overview
Description
1-(3,4-Dibromophenyl)ethanone is an organic compound with the molecular formula C8H6Br2O. It is a derivative of acetophenone, where the phenyl ring is substituted with two bromine atoms at the 3 and 4 positions. This compound is known for its applications in organic synthesis and various research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dibromophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of acetophenone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of hydrogen atoms on the phenyl ring with bromine atoms .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dibromophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in 1-(3,4-Dibromophenyl)ethanol.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3,4-dibromobenzoic acid.
Reduction: Formation of 1-(3,4-Dibromophenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dibromophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dibromophenyl)ethanone involves its interaction with various molecular targets. The bromine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-(4-Bromophenyl)ethanone: A mono-brominated derivative with different reactivity due to the single bromine atom.
1-(3,5-Dibromophenyl)ethanone: Another dibrominated derivative with bromine atoms at different positions, affecting its chemical properties and reactivity.
Uniqueness: 1-(3,4-Dibromophenyl)ethanone is unique due to the specific positioning of the bromine atoms, which influences its electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
1-(3,4-dibromophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWFVNMZKBLMAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495045 | |
Record name | 1-(3,4-Dibromophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3114-30-5 | |
Record name | 1-(3,4-Dibromophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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